Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate hydrochloride
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Overview
Description
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate hydrochloride is a chemical compound with significant relevance in organic synthesis and pharmaceutical research. It is a derivative of pyridine, a basic heterocyclic organic compound, and is known for its versatile applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate hydrochloride typically involves a multicomponent reaction. One common method includes the reaction between terminal alkynes, isocyanates, and malonates in the presence of copper acetylides and t-BuOLi . This domino catalytic reaction is efficient and allows the construction of the desired scaffold by creating three covalent bonds in one pot.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and cellular signaling.
Comparison with Similar Compounds
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
- Ethyl 2-oxo-3-piperidinecarboxylate
- Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Uniqueness: Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate hydrochloride is unique due to its specific structural features and reactivity profile. Its ability to undergo various chemical transformations and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H10ClNO3 |
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Molecular Weight |
203.62 g/mol |
IUPAC Name |
ethyl 2-oxo-1H-pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-2-12-8(11)6-4-3-5-9-7(6)10;/h3-5H,2H2,1H3,(H,9,10);1H |
InChI Key |
OWOAHISWPCGCTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CNC1=O.Cl |
Origin of Product |
United States |
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